molecular formula C16H21N7O3 B2895854 2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1014011-30-3

2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No.: B2895854
CAS No.: 1014011-30-3
M. Wt: 359.39
InChI Key: XMOYQCXUIIAUQG-UHFFFAOYSA-N
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Description

2-(7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H21N7O3 and its molecular weight is 359.39. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and their solid-state structures were established via single-crystal X-ray crystallography. The study revealed that these complexes exhibit significant antioxidant activity, assessed through various in vitro assays. This suggests that similar compounds, including the specified acetamide derivative, could potentially be explored for their antioxidant properties or as ligands in the formation of coordination complexes with metal ions (K. Chkirate et al., 2019).

Radioligand Development for A2B Adenosine Receptors

Research on the development of selective antagonist ligands for A2B adenosine receptors has led to the synthesis of compounds with structural similarities to the specified acetamide derivative. These compounds, such as MRE 2029-F20, have been used as radioligands for pharmacological characterization of human A2B adenosine receptor subtypes, indicating potential applications in medical imaging and receptor studies (P. Baraldi et al., 2004).

Synthetic Methodology and Antimicrobial Activities

The synthesis of novel heterocycles incorporating thiadiazole moiety has been explored, demonstrating the versatility of related compounds in generating diverse structures with potential insecticidal and antimicrobial applications. This suggests that the acetamide derivative could be a precursor in the synthesis of a wide range of heterocyclic compounds with biological activities (A. Fadda et al., 2017).

Antitumor Activity

Compounds structurally related to the specified acetamide derivative have been synthesized and evaluated for their antitumor activity. These studies indicate the potential of such compounds in the development of new anticancer agents, suggesting possible research applications of the acetamide derivative in exploring antitumor properties (M. Albratty et al., 2017).

Properties

IUPAC Name

2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3/c1-6-21-12-13(18-15(21)23-10(4)8(2)9(3)19-23)20(5)16(26)22(14(12)25)7-11(17)24/h6-7H2,1-5H3,(H2,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOYQCXUIIAUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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